3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an imidazo[1,2-b]pyridazin-6-amine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazin-6-amine core, followed by the introduction of the 5-isopropyl-2-methoxyphenyl group and the tetrahydro-2H-pyran-4-yl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, amines, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties. Compared to similar compounds, it may exhibit enhanced activity, selectivity, or stability, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H26N4O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-(2-methoxy-5-propan-2-ylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C21H26N4O2/c1-14(2)15-4-5-19(26-3)17(12-15)18-13-22-21-7-6-20(24-25(18)21)23-16-8-10-27-11-9-16/h4-7,12-14,16H,8-11H2,1-3H3,(H,23,24) |
InChI Key |
FARMWKAMFJACDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)C2=CN=C3N2N=C(C=C3)NC4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.